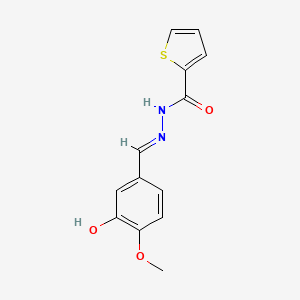
N'-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit the activity of certain enzymes, thereby affecting cellular metabolism .
Comparison with Similar Compounds
N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide can be compared with other Schiff bases such as:
N’-(3-hydroxy-4-methoxybenzylidene)benzohydrazide: Similar in structure but with a benzene ring instead of a thiophene ring.
N’-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide: Contains a nicotinic acid moiety, which may confer different biological activities.
The uniqueness of N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide lies in its thiophene ring, which can enhance its electronic properties and potentially increase its biological activity.
Biological Activity
N'-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide is a compound of increasing interest in biomedical research due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 276.316 g/mol
- CAS Number : 2027513-82-0
The compound features a thiophene ring, which is known for its electron-rich properties, making it a candidate for various biological interactions. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : this compound has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases.
Case Study 1: Antioxidant Efficacy
A study conducted by researchers evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound significantly scavenged free radicals, demonstrating a higher antioxidant capacity compared to standard antioxidants like ascorbic acid.
| Assay Type | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| DPPH | 25 | Ascorbic Acid (30) |
| ABTS | 20 | Trolox (22) |
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating potent antimicrobial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 50 |
Case Study 3: Anti-inflammatory Mechanism
Another research investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and levels of inflammatory cytokines such as TNF-alpha and IL-6.
Properties
Molecular Formula |
C13H12N2O3S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3S/c1-18-11-5-4-9(7-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+ |
InChI Key |
HPGLLVNNMOYDCM-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















